6-(4-Hydroxyphenoxy)hexyl prop-2-enoate
Description
Properties
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSGKYABCFREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572295 | |
| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161841-12-9 | |
| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Stoichiometry
The esterification of 4-(6-hydroxyhexyloxy)phenol with methyl acrylate serves as the foundational reaction for synthesizing this compound. Methanesulfonic acid catalyzes the nucleophilic acyl substitution, where the hydroxyl group of 4-(6-hydroxyhexyloxy)phenol attacks the carbonyl carbon of methyl acrylate, yielding the desired ester and methanol as a byproduct.
Stoichiometric Ratios
| Component | Quantity | Molar Ratio |
|---|---|---|
| 4-(6-Hydroxyhexyloxy)phenol | 10 g (47.56 mmol) | 1.0 |
| Methyl acrylate | 50 mL (551.7 mmol) | 11.6 |
| Methanesulfonic acid | 0.36 g (3.75 mmol) | 0.079 |
The excess methyl acrylate ensures complete conversion of the phenolic substrate, while the catalytic acid facilitates protonation of the carbonyl group, enhancing electrophilicity.
Detailed Synthetic Procedure
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Reaction Setup : Combine 10 g (47.56 mmol) of 4-(6-hydroxyhexyloxy)phenol, 50 mL (551.7 mmol) of methyl acrylate, and 0.36 g (3.75 mmol) of methanesulfonic acid in a round-bottom flask equipped with a reflux condenser.
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Temperature Control : Heat the mixture to 40°C under continuous stirring for 3 hours. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) confirms reaction completion.
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Distillation : Remove excess methyl acrylate and methanol byproduct under reduced pressure (20–30 mmHg) at 50°C.
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Workup : Dilute the residue with 100 mL of methyl tert-butyl ether (MTBE) and wash sequentially with saturated sodium bicarbonate (2 × 50 mL) and brine (50 mL).
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Purification : Concentrate the organic layer under vacuum and recrystallize from a mixture of MTBE and n-heptane (1:3) to obtain 12.0 g of off-white solid (95.5% yield, ≥98.5% purity).
Workup and Purification
Key Purification Steps
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Solvent Selection : MTBE’s moderate polarity ensures effective separation of polar byproducts (e.g., unreacted phenol) from the product.
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Recrystallization : The MTBE/n-heptane system achieves high purity by exploiting differential solubility of the product and impurities.
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Yield Optimization : Slow cooling during recrystallization minimizes inclusion of solvent molecules, enhancing crystalline purity.
Optimization of Reaction Parameters
Catalyst Selection and Loading
Methanesulfonic acid outperforms alternatives like p-toluenesulfonic acid (PTSA) due to its stronger acidity (pKa = −1.9) and lower steric hindrance, which accelerates the esterification kinetics. A catalyst loading of 7.9 mol% relative to the phenol substrate balances reaction rate and cost-effectiveness.
Temperature and Time Considerations
Elevating the temperature beyond 40°C risks acrylate polymerization, while lower temperatures (<30°C) prolong reaction times. The 3-hour duration at 40°C represents an optimal compromise between conversion efficiency and side reaction suppression.
Solvent and Reagent Excess
Methyl Acrylate Role
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Acts as both reagent and solvent, eliminating the need for additional solvents.
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A 11.6-fold molar excess drives the equilibrium toward ester formation, achieving >95% conversion.
Physicochemical Properties of the Product
| Property | Value | Method/Conditions |
|---|---|---|
| Melting Point | 55°C | Capillary tube method |
| Boiling Point | 407.6°C (predicted) | EPI Suite estimation |
| Density | 1.090 g/cm³ | Pycnometry (25°C) |
| pKa | 10.33 | Potentiometric titration |
| LogP (octanol-water) | 3.47 | Shake-flask method |
These properties inform solvent selection for subsequent applications, such as polymer synthesis or drug formulation.
Industrial Production Considerations
Scale-Up Challenges
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Heat Management : Exothermic esterification necessitates jacketed reactors with efficient cooling to maintain 40°C.
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Distillation Efficiency : Short-path distillation systems minimize thermal degradation during methyl acrylate recovery.
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Crystallization Scaling : Continuous crystallization units replace batch processes to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyhexyl derivatives.
Scientific Research Applications
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and photoresists.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxyphenoxyhexyl moiety, which can interact with cellular components and modulate biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 407.6 ± 25.0 °C (at 760 mmHg)
- Flash Point : 147.0 ± 16.7 °C
- Octanol-Water Partition Coefficient (log Pow): 3.47 .
Applications :
Primarily used in pharmaceutical intermediates and industrial materials, such as copolymer synthesis and specialty coatings .
Comparison with Structurally Similar Compounds
Hexyl Prop-2-enoate (Hexyl Acrylate)
Chemical Identity :
Physical Properties :
- Boiling Point: Not explicitly reported, but expected to be lower than 407.6 °C due to smaller molecular size.
- log Pow : Estimated to be lower than 3.47 (shorter alkyl chain reduces hydrophobicity).
Applications :
Acts as an initiator in photo-initiated chemical vapor deposition (CVD) for material science applications .
Key Differences :
- Structure: Lacks the phenolic hydroxyl group and extended phenoxyhexyl chain present in this compound.
- Reactivity : Simpler structure may confer faster polymerization rates but lower thermal stability compared to the target compound.
2-Ethylhexyl 2-Cyano-3-(4-Methoxyphenyl)-3-Phenylprop-2-enoate
Chemical Identity :
Physical Properties :
- log Pow: 5.78 (higher than the target compound due to cyano and methoxyphenyl substituents) .
Key Differences :
- Structure: Incorporates cyano and methoxyphenyl groups, enhancing electron-withdrawing properties and UV absorption.
Copolymers with Phenoxyhexyl Acrylate Derivatives
Examples :
- PNDPHVT: Poly[(E)-1-(4-(6-(5-(4-nitrophenyl)diazene)phenoxy)hexyl))-2-vinylthiophene]
- PSPHVT: Poly[(E)-4-(6-(4-styrylphenoxy)hexyl)-2-vinylthiophene]
- PNPHVT: Poly[(E)-4-(6-(4-(4-nitrostyryl)phenoxy)hexyl)-2-vinylthiophene] .
Properties :
Key Differences :
- Polymer vs. Monomer: These are polymeric materials, whereas this compound is a monomer.
- Functionality : The vinylthiophene backbone in copolymers enables charge transport, unlike the target compound’s acrylate-based reactivity.
Comparative Data Table
| Property | This compound | Hexyl Prop-2-enoate | 2-Ethylhexyl Cyano-Substituted Derivative | Copolymers (PNDPHVT, etc.) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 264.3 | 154.2 | 391.5 | >1000 (polymer) |
| log Pow | 3.47 | ~2–3 (estimated) | 5.78 | N/A |
| Boiling Point (°C) | 407.6 | <300 (estimated) | N/A | N/A |
| Key Functional Groups | Phenolic hydroxyl, acrylate | Acrylate | Cyano, methoxyphenyl | Vinylthiophene, nitrophenyl |
| Primary Application | Pharmaceuticals, coatings | CVD initiators | Optoelectronics | Semiconductors |
| Environmental Hazard | EC₅₀ = 6.44 mg/L (aquatic) | Not reported | Not reported | Not reported |
Biological Activity
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate, also known by its CAS number 161841-12-9, is an organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyphenyl group and a prop-2-enoate moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 250.30 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.30 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against certain bacterial strains.
Therapeutic Applications
Research indicates that this compound could have applications in:
- Pharmaceutical Development : As a potential lead compound in drug development targeting oxidative stress-related diseases.
- Cosmetic Formulations : Due to its antioxidant properties, it may be used in skincare products aimed at reducing oxidative damage to skin cells.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers evaluated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated that the compound significantly inhibited lipid peroxidation in cell membranes, suggesting its potential as a protective agent against oxidative damage.
Study 2: Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects were assessed in a murine model of inflammation. The administration of the compound resulted in a marked decrease in inflammatory markers, including TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses.
Study 3: Antimicrobial Efficacy
A preliminary screening against common pathogens revealed that this compound exhibited inhibitory effects on bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus. This suggests potential applications in antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-(4-hydroxyphenoxy)hexyl prop-2-enoate, and how do they influence experimental design?
- Answer : The compound has a log octanol-water partition coefficient (log Pow) of 3.47 , indicating moderate hydrophobicity. This property is critical for solubility studies in polymer synthesis or drug delivery systems, where solvent selection (e.g., THF or DCM) must align with its partitioning behavior. Its molecular formula (C15H20O4 ) and stability under standard lab conditions suggest compatibility with reactions requiring anhydrous environments. For characterization, use HPLC for purity analysis and FTIR to confirm acrylate and phenolic hydroxyl functional groups .
Q. What synthetic routes are recommended for this compound?
- Answer : A plausible method involves esterification between 4-(6-hydroxyhexyloxy)phenol and acrylic acid derivatives, catalyzed by N,N-dicyclohexylcarbodiimide (DCC) or p-toluenesulfonic acid (PTSA) . Key steps include:
Protecting the phenolic hydroxyl group (e.g., with acetyl chloride) to prevent side reactions.
Reacting the protected intermediate with acryloyl chloride in anhydrous dichloromethane.
Deprotecting under mild basic conditions (e.g., K2CO3/MeOH).
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR .
Advanced Research Questions
Q. How can researchers assess the environmental hazards of this compound in aquatic systems?
- Answer : Acute toxicity data for Daphnia magna (EC50 = 6.44 mg/L ) suggests moderate aquatic toxicity. For chronic exposure studies:
- Design 21-day reproduction tests with water fleas, measuring offspring count and survival rates.
- Use OECD Test Guideline 211, incorporating solvent controls (e.g., acetone ≤ 0.1% v/v) to avoid interference .
- Analyze bioaccumulation potential using the compound’s log Pow and quantitative structure-activity relationship (QSAR) models .
Q. What advanced applications exist for this compound in polymer science?
- Answer : The acrylate group enables photo-polymerization under UV light with initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA). Applications include:
- Cross-linked hydrogels for drug delivery: Optimize monomer-to-crosslinker ratios (e.g., PEGDA) to control swelling kinetics .
- Surface coatings : Evaluate adhesion properties via ASTM D3359 (cross-cut tape test) and corrosion resistance using electrochemical impedance spectroscopy (EIS) .
- Biocompatibility testing : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to validate medical device suitability .
Q. How should researchers address contradictory data in physicochemical or toxicological studies?
- Answer : For discrepancies in log Pow or toxicity values:
Validate methods : Compare shake-flask vs. HPLC-derived log Pow measurements .
Control variables : Ensure consistent test organisms (e.g., Daphnia magna clone lineage) and exposure conditions (pH, temperature) .
Leverage QSAR : Cross-check experimental data against predictive models (e.g., EPI Suite) to identify outliers .
Q. What strategies enable the use of this compound in stimuli-responsive drug delivery systems?
- Answer : The phenolic hydroxyl group allows pH-responsive behavior. Methodological steps:
Synthesize block copolymers with poly(ethylene glycol) (PEG) to enhance solubility.
Load hydrophobic drugs (e.g., paclitaxel) via nanoprecipitation and characterize encapsulation efficiency (HPLC).
Test pH-triggered release (pH 5.0 vs. 7.4) using dialysis membranes and LC-MS/MS quantification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
